molecular formula C15H24ClNO B1397521 3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220037-12-6

3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397521
CAS No.: 1220037-12-6
M. Wt: 269.81 g/mol
InChI Key: MIIQTDNZHJMTCT-UHFFFAOYSA-N
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Description

3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride is a synthetic piperidine derivative supplied for research and development purposes. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Piperidine derivatives are privileged structures in medicinal chemistry, frequently serving as key scaffolds in the development of pharmacologically active compounds . Research into structurally similar phenoxyethylpiperidine compounds has highlighted their potential relevance for the central nervous system (CNS) . For instance, certain 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have demonstrated biological activity in preclinical models that is comparable to known antidepressant drugs, affecting the reuptake of biogenic amines in the brain . The phenoxyethylpiperidine structure is also found in compounds investigated for anticonvulsant activity . The mechanism of action for such compounds often involves interaction with key neurotransmitter systems. Related research compounds have shown affinity for various receptor sites, including 5-HT (serotonin) and dopamine receptors, which are critical targets in neuropharmacology . This makes the piperidine chemical class a valuable template for researching new neuroactive agents . Researchers can utilize this hydrochloride salt for its improved stability and handling in synthetic and experimental workflows.

Properties

IUPAC Name

3-[2-(2-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-14-7-3-4-8-15(14)17-11-9-13-6-5-10-16-12-13;/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIQTDNZHJMTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-ethylphenoxy)ethylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing Groups: Chlorine and trifluoromethyl substituents (e.g., in 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl and 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine HCl) increase electrophilicity, enhancing binding to electron-rich biological targets like enzymes or receptors .
  • Positional Isomerism : Piperidine substitution at C3 (target compound) versus C4 (e.g., 4-[2-(3-Chlorophenyl)ethyl]piperidine HCl) may alter receptor selectivity due to spatial orientation differences .

Biological Activity

3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structure, is believed to interact with various biological targets, making it a subject of interest in drug development and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClNOC_{15}H_{23}ClNO. Its structure features a piperidine ring substituted with an ethylphenoxy group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₃ClNO
Molecular Weight273.81 g/mol
CAS Number1220037-12-6
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It is hypothesized that this compound may function as a modulator of neurotransmitter systems, potentially affecting pathways related to mood regulation, pain perception, and cognitive functions.

Key Mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, influencing their activity.
  • Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic pathways, thereby altering physiological responses.

Biological Activity and Research Findings

The following summarizes key findings from various studies regarding the biological activity of this compound:

  • Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve the modulation of serotonin levels in the brain.
  • Analgesic Properties : Research indicates potential analgesic effects, possibly through interaction with opioid receptors. This could make the compound a candidate for pain management therapies.
  • Neuroprotective Effects : Some studies have suggested that this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Depression Models : In a controlled study using rodent models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced locomotion and reduced immobility time in forced swim tests.
  • Pain Response Evaluation : Another study assessed the analgesic properties through tail-flick and hot plate tests. Results showed a marked increase in pain threshold following administration of the compound, indicating its potential as an analgesic agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

CompoundBiological ActivityNotes
3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochlorideModerate antidepressant effectsSimilar structure, different halogen substitution
4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochlorideStronger receptor affinityMore potent but different side effects

Q & A

Q. What are the standard synthetic routes for 3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride, and how can intermediates be purified?

The synthesis typically involves two stages: (1) formation of the piperidine core and (2) introduction of the ethylphenoxyethyl moiety. For example, the piperidine ring may be synthesized via hydrogenation of pyridine derivatives using catalysts like Pd/C under hydrogen gas, followed by ethoxylation with 2-ethylphenol using nucleophilic substitution (SN2) conditions. Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what challenges arise?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions on the piperidine ring and ethylphenoxy group.
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • HPLC for purity assessment (>95% typically required).
    Challenges include distinguishing stereoisomers (if present) and resolving overlapping signals in aromatic regions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage: Maintain at 2–8°C in a dry, inert atmosphere to prevent hydrolysis or degradation .
  • PPE: Use nitrile gloves, lab coats, and ANSI-approved safety goggles.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Q. How can researchers design preliminary assays to evaluate its biological activity?

Initial screens may include:

  • Receptor binding assays (e.g., GPCR targets common to piperidine derivatives).
  • Enzyme inhibition studies (e.g., acetylcholinesterase or monoamine oxidase), using fluorometric or colorimetric substrates.
    Dose-response curves (1 nM–100 µM) and positive controls (e.g., known inhibitors) are critical for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Design of Experiments (DOE): Use fractional factorial designs to assess variables (temperature, catalyst loading, solvent polarity).
  • Computational modeling: Density Functional Theory (DFT) predicts transition states and identifies rate-limiting steps. For example, ethoxylation efficiency may depend on solvent dielectric constants (e.g., DMF vs. THF) .

Q. What advanced analytical strategies resolve discrepancies in purity or stability data?

  • LC-MS/MS detects trace impurities (e.g., residual alkyl halides from synthesis).
  • Thermogravimetric analysis (TGA) evaluates hygroscopicity and thermal stability.
  • Forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) identify labile functional groups .

Q. How should conflicting data on physicochemical properties (e.g., solubility) be addressed?

  • Standardization: Replicate measurements under controlled conditions (pH 7.4 PBS for solubility).
  • Cross-validation: Compare results with databases (e.g., PubChem, NIST) and orthogonal methods (e.g., shake-flask vs. HPLC solubility assays) .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

  • Molecular docking (AutoDock Vina): Predict binding affinities to targets like sigma-1 receptors.
  • QSAR models: Use descriptors (logP, polar surface area) to correlate substituent effects with activity. Modifying the ethylphenoxy group’s position may enhance lipophilicity and blood-brain barrier penetration .

Q. How can degradation pathways be mechanistically studied under physiological conditions?

  • LC-UV/ESI-MS: Monitor hydrolysis products (e.g., free piperidine or phenolic derivatives) in simulated gastric fluid (pH 1.2) or plasma (pH 7.4).
  • Isotope labeling: Track ¹³C or ²H in the ethylphenoxy group to elucidate cleavage sites .

Q. What interdisciplinary approaches enhance its application in drug discovery or material science?

  • Chemical engineering: Membrane reactors for continuous-flow synthesis to improve scalability .
  • Ecotoxicology: Evaluate environmental persistence via OECD 301 biodegradation tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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